molecular formula C8H8BrN3 B11806451 5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole

5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B11806451
M. Wt: 226.07 g/mol
InChI Key: ZCGRUVGQYLBCNZ-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole (CAS 1312139-81-3) is a versatile benzotriazole derivative with a molecular formula of C8H8BrN3 and a molecular weight of 226.07 . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The benzotriazole core is recognized as a privileged structure in pharmaceutical development, with derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial, antiprotozoal, antiviral, and antitubulin properties . This bromo-ethyl substituted analog is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries for biological screening . Benzotriazole derivatives have been extensively investigated as anti-inflammatory and anti-nociceptive agents , and as key structural components in oxazolidinone-based antibiotics that show efficacy against resistant Gram-positive bacterial strains . The compound's mechanism of action often involves interaction with biological tubulin or serving as a bioisosteric replacement for other triazolic systems in drug design . Researchers utilize this building block in the synthesis of complex heterocyclic systems, including triazole-fused pyrazines and pyridazines, which have applications in material science and as fluorescent probes . Handle with appropriate safety precautions; refer to the SDS for detailed hazard and handling information. This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-1-ethylbenzotriazole

InChI

InChI=1S/C8H8BrN3/c1-2-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2H2,1H3

InChI Key

ZCGRUVGQYLBCNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)N=N1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1 Ethyl 1h Benzo D 1 2 3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling patterns, and through-bond correlations, a definitive structural assignment can be achieved.

1H NMR Spectral Analysis: Chemical Shifts and Spin-Spin Coupling Patterns

The proton NMR (¹H NMR) spectrum of 5-Bromo-1-ethyl-1H-benzo[d] rsc.orgresearchgate.netscielo.brtriazole is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl substituent. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will experience different electronic environments, leading to separate resonances. The bromine atom at position 5 will exert a deshielding effect on the adjacent protons, shifting their signals downfield.

The ethyl group will present a characteristic A2B3 spin system, consisting of a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-1-ethyl-1H-benzo[d] rsc.orgresearchgate.netscielo.brtriazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.8 - 8.0Doublet~2.0
H-67.6 - 7.8Doublet of doublets~8.5, ~2.0
H-77.4 - 7.6Doublet~8.5
N-CH2-CH34.4 - 4.6Quartet~7.3
N-CH2-CH31.4 - 1.6Triplet~7.3

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

13C NMR Spectral Analysis: Carbon Connectivity and Substituent Effects

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For 5-Bromo-1-ethyl-1H-benzo[d] rsc.orgresearchgate.netscielo.brtriazole, eight distinct signals are expected, corresponding to the six carbons of the benzotriazole (B28993) core and the two carbons of the ethyl group.

The carbon atom directly attached to the bromine (C-5) will exhibit a signal at a characteristic chemical shift, influenced by the heavy atom effect of bromine. The other aromatic carbons will resonate in the typical downfield region for aromatic compounds, with their specific chemical shifts influenced by the positions of the bromine and the triazole ring. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromo-1-ethyl-1H-benzo[d] rsc.orgresearchgate.netscielo.brtriazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3a130 - 135
C-4120 - 125
C-5115 - 120
C-6125 - 130
C-7110 - 115
C-7a140 - 145
N-CH2-CH340 - 45
N-CH2-CH313 - 16

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the spin-spin coupling relationships between protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to trace the connectivity of the aromatic protons, showing correlations between adjacent protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For example, correlations would be expected from the methylene protons of the ethyl group to the C-7a carbon of the benzotriazole ring, confirming the point of attachment of the ethyl group.

Vibrational Spectroscopy

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopic Signatures

The IR and FT-Raman spectra of 5-Bromo-1-ethyl-1H-benzo[d] rsc.orgresearchgate.netscielo.brtriazole will display a series of absorption bands corresponding to the various vibrational modes of the molecule. The combination of both techniques is powerful, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information.

Key expected regions of interest include the aromatic C-H stretching region (above 3000 cm⁻¹), the aliphatic C-H stretching region (around 2850-3000 cm⁻¹), the aromatic C=C stretching region (around 1400-1600 cm⁻¹), and the fingerprint region (below 1400 cm⁻¹), which contains a wealth of information about the specific structure of the molecule, including the C-N, N=N, and C-Br stretching and bending vibrations.

Characteristic Vibrational Modes Associated with the Benzo[d]rsc.orgresearchgate.netscielo.brtriazole Core, Bromine, and Ethyl Substituent

The vibrational spectrum can be dissected to identify modes associated with specific parts of the molecule.

Benzo[d] rsc.orgresearchgate.netscielo.brtriazole Core: The core structure will give rise to several characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The triazole ring will have characteristic N=N and C-N stretching vibrations, which are often found in the 1200-1400 cm⁻¹ range.

Bromine Substituent: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. This band can be a useful diagnostic for the presence of the bromine substituent.

Ethyl Substituent: The ethyl group will contribute characteristic aliphatic C-H stretching vibrations in the 2850-2975 cm⁻¹ region. Additionally, CH₂ and CH₃ bending (scissoring, wagging, twisting, and rocking) vibrations will be present in the fingerprint region, typically around 1375-1470 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Modes for 5-Bromo-1-ethyl-1H-benzo[d] rsc.orgresearchgate.netscielo.brtriazole

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch (Ethyl)2850 - 2975
Aromatic C=C Stretch1450 - 1600
N=N Stretch (Triazole)1200 - 1300
C-N Stretch (Triazole)1300 - 1400
C-H Bending (Ethyl)1375 - 1470
C-Br Stretch500 - 700

Note: Predicted frequency ranges are based on typical values for these functional groups in similar chemical environments.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). For 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole, with the molecular formula C₈H₈BrN₃, HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

The technique can differentiate between the isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragment ions, appearing as two peaks of almost equal intensity separated by approximately 2 Da.

HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would be expected to yield a protonated molecular ion, [M+H]⁺. The calculated exact masses for the protonated species are 226.0029 for [C₈H₉⁷⁹BrN₃]⁺ and 228.0008 for [C₈H₉⁸¹BrN₃]⁺. Experimental measurement of these m/z values with high precision confirms the elemental formula and enhances confidence in the compound's identity. scielo.brresearchgate.net

Table 1: Predicted HRMS Data for Protonated 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole

Ion Formula Isotope Calculated m/z
[C₈H₉BrN₃]⁺ ⁷⁹Br 226.0029

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules. nih.gov In tandem MS (MS/MS) experiments, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that provides structural insights. rsc.org

The fragmentation of N-substituted benzotriazoles typically involves cleavages at the substituent and within the heterocyclic ring system. nih.gov For 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole, the fragmentation pathway is expected to initiate with the loss of neutral molecules from the ethyl group or the triazole ring.

A primary fragmentation route would likely involve the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated 5-bromobenzotriazole ion. Another significant fragmentation could be the characteristic loss of a nitrogen molecule (N₂, 28 Da) from the triazole ring, a common pathway for many triazole-containing compounds. nih.gov Further fragmentation could involve the cleavage of the C-Br bond.

Table 2: Proposed ESI-MS/MS Fragmentation Pathway for 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
226.0 / 228.0 Ethylene (C₂H₄) 198.0 / 200.0 [5-Bromo-1H-benzo[d] nih.govnih.govresearchgate.nettriazole+H]⁺
226.0 / 228.0 Nitrogen (N₂) 198.0 / 200.0 [C₈H₉Br]⁺

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction analysis of 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole would reveal its crystal system, space group, and unit cell dimensions. Based on analyses of similar substituted benzotriazoles, the compound may crystallize in common systems such as monoclinic or triclinic. researchgate.net

The analysis would confirm the planarity of the fused benzotriazole ring system. The conformation of the molecule is largely defined by the orientation of the N-ethyl group relative to this planar core. The ethyl group would adopt a staggered conformation to minimize steric hindrance. The dihedral angle between the plane of the benzotriazole ring and the plane defined by the N-C-C atoms of the ethyl group is a key conformational parameter.

Precise bond lengths and angles derived from X-ray crystallography offer insight into the electronic structure and hybridization of the atoms. In the benzotriazole ring, the N-N bond lengths are of particular interest. For N-1 substituted benzotriazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, reflecting greater single- and double-bond character, respectively. nih.gov The C-Br bond length would be consistent with that of a bromine atom attached to an sp²-hybridized carbon on an aromatic ring. The internal angles of the benzene and triazole rings would show slight deviations from ideal values due to ring fusion and substituent effects.

Table 3: Expected Bond Lengths and Angles for 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole

Parameter Bond/Angle Expected Value
Bond Length N(1)–N(2) ~ 1.36 Å
Bond Length N(2)–N(3) ~ 1.31 Å
Bond Length C(5)–Br ~ 1.90 Å
Bond Length N(1)–C(ethyl) ~ 1.47 Å
Bond Angle C–N–N (in triazole ring) ~ 108-112°
Bond Angle N–N–N (in triazole ring) ~ 105-110°

The packing of molecules in the crystal lattice is directed by a network of intermolecular interactions. For 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole, several types of non-covalent interactions are anticipated.

Halogen Bonding: The electropositive region (σ-hole) on the bromine atom can interact favorably with a nucleophilic nitrogen atom from the triazole ring of an adjacent molecule (C–Br···N). This type of interaction is a significant force in directing the crystal packing of brominated heterocyclic compounds. nih.gov

C-H···N Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the ethyl group and the nitrogen atoms of the triazole ring on neighboring molecules, further stabilizing the crystal structure. researchgate.net

π–π Stacking: The planar aromatic benzotriazole rings can engage in π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial for the formation of stacked columnar structures in the crystal. researchgate.net

Table 4: Potential Intermolecular Interactions in Crystalline 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govresearchgate.nettriazole

Interaction Type Donor Acceptor Description
Halogen Bond C–Br N (triazole) Directional interaction involving the bromine atom's σ-hole.
Hydrogen Bond C–H (ethyl) N (triazole) Weak electrostatic interaction contributing to lattice stability.

Computational and Theoretical Investigations of 5 Bromo 1 Ethyl 1h Benzo D 1 2 3 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular structures and properties at the atomic and electronic levels. For 5-Bromo-1-ethyl-1H-benzo[d] researchgate.netresearchgate.netmdpi.comtriazole, these calculations can elucidate its three-dimensional geometry, the distribution of electrons within the molecule, and its energetic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. mdpi.com It is particularly favored for its balance of accuracy and computational cost.

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of 5-Bromo-1-ethyl-1H-benzo[d] researchgate.netresearchgate.netmdpi.comtriazole can be optimized to find its lowest energy conformation. nih.govsemanticscholar.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters for a Substituted Benzotriazole (B28993) Derivative (Calculated using DFT/B3LYP)

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.895C-C-Br120.5
N1-C71.475C-N1-C7125.8
N1-N21.345N1-N2-N3108.2
N2-N31.340N2-N3-C110.5
C-H (ethyl)1.090-1.100H-C-H (ethyl)108.0-109.5

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic properties. While computationally more demanding than DFT, they are often used to benchmark results and to calculate properties where high accuracy is critical. mdpi.comnih.gov For molecules like 5-Bromo-1-ethyl-1H-benzo[d] researchgate.netresearchgate.netmdpi.comtriazole, ab initio calculations can yield precise values for ionization potentials, electron affinities, and electronic transition energies.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

The MEP map provides a clear, visual representation of the electrophilic and nucleophilic regions of a molecule. nih.gov

Red regions indicate negative electrostatic potential and are associated with high electron density. These areas are susceptible to electrophilic attack and represent the nucleophilic sites of the molecule. For 5-Bromo-1-ethyl-1H-benzo[d] researchgate.netresearchgate.netmdpi.comtriazole, these would likely be concentrated around the nitrogen atoms of the triazole ring.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are the electrophilic sites, prone to attack by nucleophiles. In this molecule, positive regions are expected around the hydrogen atoms of the ethyl group and potentially near the bromine atom due to its electron-withdrawing nature, although lone pairs on the bromine also contribute to local negative potential.

Green regions represent neutral or near-zero potential.

By identifying the electron-rich and electron-poor regions, the MEP map helps predict how 5-Bromo-1-ethyl-1H-benzo[d] researchgate.netresearchgate.netmdpi.comtriazole will interact with other molecules. researchgate.net For instance, it can predict preferred sites for hydrogen bonding and other non-covalent interactions. This information is crucial for understanding its behavior in different chemical environments and for designing molecules with specific interaction capabilities.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. semanticscholar.orgnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron. nih.gov

For 5-Bromo-1-ethyl-1H-benzo[d] researchgate.netresearchgate.netmdpi.comtriazole, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The location of the HOMO would indicate the regions from which the molecule is most likely to donate electrons in a reaction, while the LUMO's location would show where it is most likely to accept electrons. youtube.comjocpr.com In many benzotriazole derivatives, the HOMO is often distributed over the benzotriazole ring system, while the LUMO's distribution can be influenced by the substituents. researchgate.netjocpr.com

Illustrative FMO Parameters for a Substituted Benzotriazole Derivative

ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.33

This analysis provides fundamental insights into the molecule's electronic behavior and its propensity to engage in various chemical reactions.

HOMO-LUMO Energy Gap and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron from the HOMO. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added to the LUMO. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. (S = 1 / 2η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ)

A hypothetical data table for these properties would be structured as follows:

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO-Data not available
LUMO EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Ionization PotentialI-EHOMOData not available
Electron AffinityA-ELUMOData not available
Electronegativityχ(I + A) / 2Data not available
Chemical Hardnessη(I - A) / 2Data not available
Chemical SoftnessS1 / 2ηData not available
Electrophilicity Indexωμ² / 2ηData not available

Charge Transfer Characteristics and Orbital Contributions

Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. In a molecule like 5-Bromo-1-ethyl-1H-benzo[d]triazole, the HOMO is often localized on the electron-rich benzotriazole ring system, while the LUMO may be distributed over the same ring or influenced by the substituents. The specific contributions of the bromine atom and the ethyl group to these frontier orbitals would be a key point of investigation. This analysis is crucial for understanding intramolecular charge transfer (ICT) phenomena, which can influence the molecule's photophysical properties.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into bonding, charge distribution, and intramolecular interactions.

Investigation of Intramolecular Charge Delocalization and Hyperconjugative Interactions

NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugative interactions, are crucial for understanding the stability of the molecule. The second-order perturbation theory analysis within the NBO framework provides the stabilization energy (E(2)) associated with each donor-acceptor interaction. For 5-Bromo-1-ethyl-1H-benzo[d]triazole, key interactions would likely involve the delocalization of lone pair electrons from the nitrogen and bromine atoms into antibonding orbitals of the aromatic ring, as well as interactions between the C-C and C-H bonds of the ethyl group with the ring system.

A hypothetical NBO analysis data table might look like this:

Donor NBOAcceptor NBOE(2) (kcal/mol)
e.g., LP(1) Ne.g., π(C-C)Data not available
e.g., LP(1) Bre.g., π(C-C)Data not available
e.g., σ(C-H)e.g., σ(C-C)*Data not available

Conformational Analysis and Tautomeric Equilibria Studies

For 5-Bromo-1-ethyl-1H-benzo[d]triazole, conformational analysis would primarily focus on the orientation of the ethyl group relative to the benzotriazole ring. By rotating the C-N bond connecting the ethyl group to the triazole ring, a potential energy surface can be generated to identify the most stable conformer(s).

Benzotriazole itself can exist in two tautomeric forms: 1H- and 2H-benzotriazole. The presence of the ethyl group at the N1 position in 5-Bromo-1-ethyl-1H-benzo[d]triazole locks the tautomeric form. However, a theoretical study could compare the relative stability of the 1-ethyl isomer with the hypothetical 2-ethyl and 3-ethyl isomers to understand the thermodynamic preferences for substitution.

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant.

By performing calculations in different solvents (e.g., a non-polar solvent like toluene, a polar aprotic solvent like acetone, and a polar protic solvent like ethanol), one can investigate how the HOMO-LUMO gap, global reactivity descriptors, and molecular geometry change as a function of solvent polarity. For instance, polar solvents might stabilize charge-separated states, potentially reducing the HOMO-LUMO gap and altering the molecule's reactivity.

A hypothetical data table for solvent effects could be presented as:

PropertyGas PhaseToluene (ε=2.4)Acetone (ε=20.7)Ethanol (ε=24.6)
EHOMO (eV)Data not availableData not availableData not availableData not available
ELUMO (eV)Data not availableData not availableData not availableData not available
ΔE (eV)Data not availableData not availableData not availableData not available
Dipole Moment (Debye)Data not availableData not availableData not availableData not available

Prediction of Spectroscopic Parameters (e.g., GIAO NMR chemical shifts, vibrational frequencies)

There is no available research detailing the theoretical prediction of spectroscopic parameters for 5-Bromo-1-ethyl-1H-benzo[d]triazole. Computational chemistry techniques, such as the Gauge-Including Atomic Orbital (GIAO) method for NMR chemical shift calculations and Density Functional Theory (DFT) for vibrational frequency predictions, have been extensively used for various triazole and benzotriazole derivatives. These methods provide valuable insights into the electronic structure and spectroscopic behavior of molecules. However, the application of these specific computational analyses to 5-Bromo-1-ethyl-1H-benzo[d]triazole has not been reported in the surveyed scientific literature. Therefore, no data tables for predicted NMR chemical shifts or vibrational frequencies for this compound can be provided.

Nonlinear Optical (NLO) Properties and Molecular Polarizability

Similarly, the nonlinear optical (NLO) properties and molecular polarizability of 5-Bromo-1-ethyl-1H-benzo[d]triazole have not been the subject of published computational investigations. The study of NLO properties is a significant area of research for organic molecules, as it helps in the development of new materials for optoelectronic applications. Theoretical calculations are crucial for predicting these properties and guiding the synthesis of promising candidates. Despite the interest in the NLO properties of various heterocyclic systems, specific theoretical data on the dipole moment, polarizability, and first-order hyperpolarizability for 5-Bromo-1-ethyl-1H-benzo[d]triazole are absent from the reviewed literature. Consequently, no data table concerning the NLO properties of this compound can be presented.

Further computational studies are required to elucidate the spectroscopic and nonlinear optical characteristics of 5-Bromo-1-ethyl-1H-benzo[d]triazole. Such research would provide a deeper understanding of its molecular properties and potential applications.

Reactivity and Reaction Mechanisms of 5 Bromo 1 Ethyl 1h Benzo D 1 2 3 Triazole

Reactions at the Bromine Center

The bromine atom at the 5-position of the benzotriazole (B28993) ring is the most prominent site for functionalization. Its reactivity is analogous to that of an aryl bromide, making it amenable to a variety of cross-coupling and substitution reactions.

Suzuki-Miyaura and Other Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 5-Bromo-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole is an excellent substrate for these transformations. The Suzuki-Miyaura coupling, in particular, has been successfully applied to structurally similar compounds, such as 5-bromo-1-ethyl-1H-indazole, suggesting a similar reactivity profile for the target molecule. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Cross-Coupling Reaction Catalyst/Reagents Typical Product
Suzuki-Miyaura Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), boronic acid/ester 5-Aryl/heteroaryl-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole
Heck Pd catalyst, base, alkene 5-Alkenyl-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole
Sonogashira Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne 5-Alkynyl-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole
Stille Pd catalyst, organostannane 5-Aryl/alkenyl-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille reactions, are also expected to be applicable to 5-Bromo-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole, providing access to a wide array of derivatives with novel electronic and structural properties. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. uzh.chnih.govnih.gov

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom on the electron-deficient benzotriazole ring system can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. While less common than cross-coupling reactions for C-C bond formation, SNAr can be an effective method for introducing heteroatom-containing functional groups.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate. The rate of reaction is influenced by the strength of the nucleophile and the stability of the intermediate. For 5-Bromo-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole, the electron-withdrawing nature of the triazole ring facilitates nucleophilic attack on the benzene (B151609) ring.

Nucleophile Typical Reaction Conditions Product
Amines (R₂NH) High temperature, polar aprotic solvent (e.g., DMF, NMP) 5-(Dialkylamino)-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole
Alkoxides (RO⁻) High temperature, corresponding alcohol or polar aprotic solvent 5-Alkoxy-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole
Thiolates (RS⁻) High temperature, polar aprotic solvent 5-(Alkylthio)-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole

In some cases, particularly with electron-rich nucleophiles, the reaction may proceed through a concerted SNAr mechanism, where bond formation and bond breaking occur in a single transition state. nih.govnih.gov

Reactions Involving the Triazole Ring Nitrogens

The 1,2,3-triazole ring contains three nitrogen atoms, each with a lone pair of electrons that can participate in chemical reactions.

Lone Pair Interactions and Coordination Chemistry

The nitrogen atoms of the triazole ring, particularly N2 and N3, can act as Lewis bases and coordinate to metal centers. This property allows for the formation of a variety of coordination complexes and metal-organic frameworks. The coordination behavior is influenced by the steric hindrance of the ethyl group at the N1 position and the electronic properties of the benzotriazole system. The triazole moiety can act as a ligand in various coordination modes, contributing to the development of new catalysts and materials. researchgate.netrsc.org

Protonation and Deprotonation Behavior

Benzotriazole itself is a very weak base with a pKa of 8.2 for the protonated form. chemicalbook.com The presence of the ethyl group at the N1 position prevents protonation at this site. Protonation of 5-Bromo-1-ethyl-1H-benzo[d] chemicalbook.comuzh.chnih.govtriazole would be expected to occur at either the N2 or N3 position, with the exact site of protonation depending on the specific conditions and the resulting stability of the conjugate acid. The acidity of the C-H bonds on the benzene ring is generally low and deprotonation at these positions is not a common reaction pathway under normal conditions.

Reactivity of the Benzo Fused Ring System

Electrophilic Aromatic Substitution (beyond bromination)

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of benzotriazoles are generally challenging due to the deactivating nature of the fused triazole ring. However, the substituents present can modulate this reactivity. The triazole nucleus itself often directs incoming electrophiles to the ortho and para positions. evitachem.com

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). minia.edu.eg The reaction proceeds via the formation of the nitronium ion (NO2+), which acts as the electrophile.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO3H). This is typically carried out using fuming sulfuric acid. The electrophile in this reaction is sulfur trioxide (SO3).

The general mechanism for electrophilic aromatic substitution involves a two-step process:

The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egmsu.edu This step is typically the rate-determining step. msu.edu

A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edu

Regioselectivity in Further Functionalizations

The position of any new substituent on the benzene ring during electrophilic aromatic substitution is determined by the directing effects of the groups already present. In 5-Bromo-1-ethyl-1H-benzo[d] smolecule.comevitachem.comminia.edu.egtriazole, the key directors are the bromine atom and the fused triazole ring.

Bromine Atom: As a halogen, bromine is an ortho-, para-director, although it is deactivating. This means it directs incoming electrophiles to the positions ortho and para to itself.

Ethyl Group on Triazole: The ethyl group is attached to a nitrogen atom of the triazole ring and does not directly participate in directing substituents on the benzene ring in the same way as a substituent directly on the aromatic ring would. Its electronic influence is transmitted through the triazole system.

Fused Triazole Ring: The benzotriazole system itself influences the regioselectivity. The triazole ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-Bromo-1-ethyl-1H-benzo[d] smolecule.comevitachem.comminia.edu.egtriazole

PositionRelationship to Bromine (C5)Relationship to Triazole RingPredicted Reactivity
C4 OrthoAdjacentPossible site of substitution
C6 OrthoAdjacentPossible site of substitution
C7 MetaFusedLess favored site of substitution

Ring Transformations and Cycloaddition Reactions of Benzotriazoles

Benzotriazole derivatives can participate in various ring transformation and cycloaddition reactions. One of the notable reactions of azides, the precursors to triazoles, is the 1,3-dipolar cycloaddition with alkynes to form the triazole ring. niscpr.res.in While 5-Bromo-1-ethyl-1H-benzo[d] smolecule.comevitachem.comminia.edu.egtriazole itself is a stable benzotriazole, the triazole ring can, under certain conditions, undergo transformations.

N-acyl-1,2,3-triazoles can undergo denitrogenative transformations, leading to ring cleavage. chemrxiv.org Although this is more commonly observed with monocyclic triazoles, similar reactivity could potentially be induced in benzotriazoles under specific conditions.

Benzotriazoles can also be involved in cycloaddition reactions where the triazole ring itself does not directly participate but influences the reactivity of the fused benzene ring. For instance, the electron-poor nature of the benzotriazole system can make the benzene ring susceptible to certain types of nucleophilic attack or reactions with electron-rich species.

Detailed Mechanistic Studies of Key Reactions Involving 5-Bromo-1-ethyl-1H-benzo[d]smolecule.comevitachem.comminia.edu.egtriazole

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration):

Formation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO2+).

HNO3 + H2SO4 ⇌ H2NO3+ + HSO4-
H2NO3+ → NO2+ + H2O

Attack of the Electrophile: The nitronium ion attacks the π-system of the benzene ring of 5-Bromo-1-ethyl-1H-benzo[d] smolecule.comevitachem.comminia.edu.egtriazole, forming a resonance-stabilized carbocation intermediate (sigma complex). The attack will preferentially occur at the positions activated by the bromine atom (C4 and C6).

Deprotonation: A weak base, such as the bisulfate ion (HSO4-) or a water molecule, removes a proton from the carbon atom that was attacked by the nitronium ion. This step restores the aromaticity of the benzene ring, yielding the nitrated product.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position:

While electrophilic substitution occurs on the ring carbons, the bromine atom at C5 can potentially be replaced via a nucleophilic aromatic substitution (SNAr) mechanism, particularly if the ring is further activated by strongly electron-withdrawing groups.

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the bromine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and potentially into the triazole system.

Loss of the Leaving Group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.

The reactivity of the bromine atom in substitution reactions can also be utilized in coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. smolecule.com

Chemical Derivatization and Functionalization Strategies of 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govwikipedia.orgtriazole

The synthetic versatility of 5-Bromo-1-ethyl-1H-benzo[d] nih.govnih.govwikipedia.orgtriazole allows for a multitude of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. This article explores key derivatization and functionalization strategies centered on this compound, focusing on palladium-catalyzed cross-coupling reactions at the C5 position, modifications of the N-ethyl group, and the introduction of heteroatom-containing substituents.

Advanced Applications in Chemical Science Excluding Biological/medicinal Applications

Role in Materials Chemistry and Advanced Functional Materials

The functionalized benzotriazole (B28993) core is integral to the design of novel organic materials with tailored electronic and photophysical properties. The unique combination of substituents in 5-Bromo-1-ethyl-1H-benzo[d] chemshuttle.combldpharm.comevitachem.comtriazole offers distinct advantages for creating sophisticated functional materials.

Application in Optoelectronic Devices and Organic Electronics

Benzotriazole derivatives are widely recognized as effective electron-accepting units in the construction of donor-acceptor (D-A) type organic semiconductors. These materials are fundamental to various optoelectronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The 2H-benzo[d] chemshuttle.combldpharm.comevitachem.comtriazole ring, in particular, serves as an excellent acceptor moiety in D–π–A–π–D structured compounds, which have been successfully employed as p-type semiconductors in OFETs.

The performance of these materials is critically dependent on the planarity of the molecular structure and the efficiency of intramolecular charge transfer. The introduction of an ethyl group at the N1 position can enhance the solubility of the compound in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. The bromo group at the 5-position modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the bandgap of the material. This modulation is essential for optimizing charge injection/transport properties and for matching the absorption spectrum with the solar spectrum in photovoltaic applications.

Furthermore, the bromine atom provides a reactive handle for further molecular engineering through cross-coupling reactions, enabling the synthesis of more complex conjugated systems with enhanced performance.

Development of Polymeric Materials Incorporating Benzotriazole Moieties

The incorporation of benzotriazole units into polymer backbones has led to the development of high-performance polymeric materials for organic electronics. Donor-acceptor conjugated polymers containing benzotriazole have emerged as promising materials for non-fullerene organic solar cells, acting as either the donor or acceptor component. These polymers are noted for their strong optical absorption, high charge carrier mobility, and favorable morphological characteristics.

In this context, 5-Bromo-1-ethyl-1H-benzo[d] chemshuttle.combldpharm.comevitachem.comtriazole can be utilized as a monomer in polymerization reactions. The bromo group is an ideal functionality for participating in metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille coupling, to create well-defined conjugated polymers. The ethyl group attached to the triazole nitrogen ensures good solubility of the resulting polymer, preventing aggregation and facilitating the formation of uniform, high-quality films essential for device fabrication. The electronic properties of the benzotriazole moiety contribute to the polymer's function, for instance, as a hole-transporting material in perovskite solar cells, where such polymers have demonstrated high power conversion efficiencies.

Polymer TypeBenzotriazole RoleKey PropertiesPotential Application
Donor-Acceptor PolymerAcceptor UnitTunable energy levels, high hole mobilityPerovskite Solar Cells (HTM)
Conjugated PolymerMonomer UnitGood solubility, film-forming abilityOrganic Photovoltaics
Electrochromic PolymerAcceptor MoietyHigh optical contrast, fast switchingSmart Windows, Displays

Chemical Sensing and Recognition Technologies

The nitrogen-rich 1,2,3-triazole ring system is an excellent platform for designing chemosensors for both cations and anions. The lone pair electrons on the nitrogen atoms can coordinate with metal ions, while N-H groups (in tautomeric forms) or adjacent functionalities can form hydrogen bonds with anions, leading to a detectable signal.

Design of Metallic Ion Sensors

The 1,2,3-triazole moiety is a well-established ligand for a variety of metal ions. Its ability to selectively coordinate with specific metals can be harnessed to create sensitive and selective chemosensors. Upon binding with a metal ion, the photophysical properties (e.g., fluorescence or UV-Vis absorption) of the benzotriazole derivative can be significantly altered, providing a clear signal for detection.

In 5-Bromo-1-ethyl-1H-benzo[d] chemshuttle.combldpharm.comevitachem.comtriazole, the triazole nitrogens serve as the primary binding site. The electronic nature of the substituents plays a crucial role in modulating the binding affinity and selectivity. The electron-withdrawing bromine atom can influence the electron density on the nitrogen atoms, thereby tuning the sensor's selectivity towards different metal ions. The development of triazole-based fluorescent sensors for ions like Co(II) and Cu(II) has been reported, where the coordination event leads to a distinct change in fluorescence intensity.

Development of Anion Recognition Systems

The electron-deficient aromatic system of the 5-bromobenzotriazole core can enhance the hydrogen-bond donating ability of other groups attached to the molecule. For instance, if incorporated into a structure with amide or urea (B33335) functionalities, the strong electron-withdrawing effect of the brominated benzotriazole unit would increase the acidity of the N-H protons of the urea/amide, strengthening their interaction with anions like acetate, fluoride, or dihydrogenphosphate. This enhanced binding affinity would translate into a more sensitive colorimetric or fluorescent response.

Catalysis and Ligand Design for Metal-Catalyzed Reactions

Benzotriazole and its derivatives have been recognized as versatile, inexpensive, and thermally stable ligands for a wide range of metal-catalyzed reactions. Their ability to act as bidentate ligands, coordinating through the nitrogen atoms, makes them effective in stabilizing metal centers and promoting catalytic activity.

The compound 5-Bromo-1-ethyl-1H-benzo[d] chemshuttle.combldpharm.comevitachem.comtriazole is a promising candidate for ligand design. The nitrogen atoms of the triazole ring can form stable complexes with transition metals such as palladium, copper, and ruthenium. These complexes can then be employed as catalysts in various organic transformations, including crucial C-C, C-N, C-O, and C-S bond-forming cross-coupling reactions.

The electronic properties of the ligand, dictated by the bromo and ethyl groups, can significantly impact the efficacy of the catalyst. The electron-withdrawing nature of bromine can affect the electron density at the metal center, which in turn influences the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Benzotriazole-based ligands have proven efficient in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Cu-catalyzed click reactions and Glaser couplings. The simplicity, low cost, and stability of such ligands make them attractive from an industrial and sustainability perspective.

Catalytic ReactionMetal CatalystRole of Benzotriazole Ligand
Suzuki-Miyaura CouplingPalladiumStabilizes Pd(0) and Pd(II) species
Glaser CouplingCopperActivates terminal alkyne C-H bond
Heck CouplingPalladiumPromotes migratory insertion
C-N CouplingCopper/PalladiumFacilitates reductive elimination

Function as a Synthetic Auxiliary or Activating Group in Organic Synthesis

The benzotriazole moiety is a well-established and versatile synthetic auxiliary in organic chemistry. lupinepublishers.comnih.gov Its utility stems from its unique properties: it can be readily introduced into a substrate, it functions as an excellent activating group for a variety of transformations, and it can be subsequently removed or replaced with ease, acting as a superior leaving group. lupinepublishers.comlupinepublishers.com While specific studies on 5-Bromo-1-ethyl-1H-benzo[d] Current time information in Pasuruan, ID.mdpi.comirowater.comtriazole are not extensively detailed in this precise role, its function can be understood from the well-documented chemistry of the parent benzotriazole and its derivatives. lupinepublishers.comnih.gov

The core principle of benzotriazole-mediated synthesis involves the conversion of a relatively unreactive functional group into a benzotriazolyl derivative, which is highly activated towards nucleophilic attack. For instance, N-acylbenzotriazoles are superior acylating agents compared to traditional acid chlorides. lupinepublishers.com Similarly, benzotriazole can activate molecules for various substitution reactions. lupinepublishers.com The benzotriazole group serves as a precursor for radicals or carbanions and can function as both an electron donor and an electron acceptor, depending on the reaction context. lupinepublishers.comnih.gov

In the case of 5-Bromo-1-ethyl-1H-benzo[d] Current time information in Pasuruan, ID.mdpi.comirowater.comtriazole, the fundamental activating and leaving group properties of the benzotriazole core are retained. The substituents on the ring, however, modulate its reactivity:

1-Ethyl Group: The ethyl group at the N1 position definitively blocks this nitrogen from participating in reactions, directing any transformations to the N2 and N3 atoms or, more commonly, making the entire benzotriazolyl group a leaving unit in substitution reactions. This N-alkylation is a common strategy in the synthesis of various triazole derivatives. organic-chemistry.orgtsijournals.com

5-Bromo Group: The bromine atom on the benzene (B151609) ring acts as an electron-withdrawing group, which influences the electronic properties of the entire heterocyclic system. This can enhance the leaving group ability of the benzotriazolyl moiety by stabilizing the resulting anion. Furthermore, the bromine atom itself can serve as a handle for further functionalization, for example, through transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of more complex, poly-substituted triazoles. organic-chemistry.org

This methodology provides an efficient route to access poly-substituted triazoles, which are valuable scaffolds in various areas of chemical science. organic-chemistry.org The use of a bromo-substituent can be crucial for directing the regioselectivity of subsequent reactions, such as further alkylations, before the auxiliary group is removed. organic-chemistry.org

Corrosion Inhibition in Metal Protection: Mechanism of Adsorption and Surface Interaction

Benzotriazole and its derivatives are among the most effective and widely studied classes of organic corrosion inhibitors, particularly for copper and its alloys, as well as for steel and aluminum alloys. irowater.commdpi.comijcsi.pro The protective action of these compounds is contingent upon their ability to adsorb onto the metal surface, forming a stable, thin, and passivating film that acts as a barrier against the corrosive environment. mdpi.comresearchgate.net The specific compound 5-Bromo-1-ethyl-1H-benzo[d] Current time information in Pasuruan, ID.mdpi.comirowater.comtriazole is expected to follow the same fundamental mechanism, which is governed by the chemical structure of the benzotriazole scaffold.

The mechanism of inhibition involves the following key interactions:

Adsorption and Film Formation: The primary step in corrosion protection is the adsorption of the inhibitor molecule onto the metal surface. Benzotriazole derivatives form a protective layer that can be a monolayer or a multilayer film. researchgate.net Studies on steel have shown that this interaction leads to the formation of a polymer-like film containing iron-azole complexes, which can be just a few nanometers thick but is strongly bonded to the metal. mdpi.commdpi.com This film effectively blocks active sites for corrosion and passivates the surface. mdpi.com

Role of Heteroatoms and π-Electrons: The benzotriazole molecule possesses several features that facilitate strong adsorption. The three nitrogen atoms in the triazole ring have lone pairs of electrons that can coordinate with vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. The π-electron system of the fused benzene ring also contributes to the adsorption by interacting with the metal surface. This combination of interactions ensures a stable and densely packed protective layer. mdpi.com

Types of Adsorption (Physisorption and Chemisorption): The adsorption process can be a combination of physical and chemical interactions.

Physisorption: This involves weaker electrostatic interactions between the charged metal surface and the charged molecule (e.g., protonated inhibitor in acidic media).

Chemisorption: This is a stronger interaction involving charge sharing or charge transfer from the inhibitor molecule to the metal surface, resulting in the formation of a coordinate-type bond. For many benzotriazole systems, the adsorption is a mixed mode, but chemisorption is often dominant, leading to the formation of a stable Cu(I)-BTA polymer film on copper surfaces, for example. mdpi.comresearchgate.net The nature of the adsorption can be elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm. researchgate.netrsc.org

The molecular structure of 5-Bromo-1-ethyl-1H-benzo[d] Current time information in Pasuruan, ID.mdpi.comirowater.comtriazole would influence its inhibition efficiency. The ethyl group increases the hydrophobicity of the molecule, which can enhance its surface coverage by repelling water molecules from the metal surface. The electron-withdrawing bromo-substituent modifies the electron density of the aromatic system, which can in turn affect the strength of the chemisorption bond with the metal surface.

The table below summarizes research findings on the corrosion inhibition performance of related benzotriazole derivatives on different metals, illustrating the general principles of their protective action.

Inhibitor CompoundMetalCorrosive MediumKey Findings & Inhibition MechanismReference
1H-Benzotriazole (BTA)Carbon SteelNeutral aqueous electrolytes with chlorideForms a 2 nm thick polymer-like iron-azole complex film via Fe-triazole bonds. Inhibits both uniform and local corrosion. mdpi.commdpi.com
1H-Benzotriazole (BTA)Copper3.5% NaClForms a protective barrier layer (<50 Å). Mechanism involves adsorption of BTA molecules and formation of a Cu(I)-BTA polymer film. mdpi.comresearchgate.net
1H-Benzotriazole (BTA)Aluminum Alloy (2024)Neutral chloride solutionOffers superior protection by decreasing the anodic reaction rate. Blocks copper-containing intermetallics which initiate local corrosion. mdpi.comijcsi.pro
5-Methyl-1H-benzotriazole (MHB)Low Carbon Steel1 M HClActs as an effective mixed-type inhibitor. Adsorption and interaction with Fe are confirmed by FTIR analysis. nottingham.edu.cn
1H-Benzotriazole (BTA)CopperArtificial SeawaterAdsorption on the copper surface follows the Langmuir isotherm, dominated by a chemisorption mechanism. researchgate.net

Q & A

Q. What are the common synthetic routes for 5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzotriazole scaffold. For example, brominated intermediates like 4,7-dibromo-1H-benzo[d][1,2,3]triazole (prepared via nitration and reduction followed by bromination) can undergo alkylation with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile . Reflux conditions (60–80°C) are often employed to ensure complete substitution. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are critical for characterizing benzotriazole derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the ethyl group in 5-Bromo-1-ethyl derivatives shows characteristic triplet (CH₂) and quartet (CH₃) signals in ¹H NMR, while bromine-induced deshielding affects aromatic protons .
  • IR Spectroscopy : C-Br stretching (500–600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) are key identifiers .
  • X-Ray Crystallography : Programs like SHELXL and OLEX2 refine crystal structures to resolve bond lengths/angles and validate synthetic outcomes .

Q. What safety protocols are essential when handling brominated triazoles in laboratory settings?

  • Methodological Answer :
  • Preventive Measures : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with water to prevent HBr release .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to minimize degradation .
  • Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational methods assist in the structural analysis of brominated benzotriazoles?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometries using basis sets (e.g., 6-311G+(d,p)) to predict spectroscopic properties (e.g., NMR chemical shifts) and compare with experimental data .
  • Molecular Docking : Screen derivatives against biological targets (e.g., bacterial enzymes) to prioritize candidates for antimicrobial testing. Software like AutoDock Vina evaluates binding affinities and interaction modes .

Q. How can researchers resolve contradictions in crystallographic data for brominated triazoles?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for high-resolution data to model disorder or anisotropic displacement parameters. For twinned crystals, employ TWINLAW in OLEX2 to deconvolute overlapping reflections .
  • Validation Tools : Check geometric outliers (e.g., bond angles) with PLATON and validate hydrogen bonding via Mercury . Cross-reference with IR/NMR to confirm structural consistency .

Q. What strategies enhance the antimicrobial activity of benzotriazole derivatives?

  • Methodological Answer :
  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to improve membrane penetration. For example, Schiff base formation with substituted benzaldehydes enhances activity against Gram-negative bacteria .
  • Hybridization : Conjugate with bioactive moieties (e.g., thiazole, glucose) via click chemistry (CuAAC) to target specific enzymes (e.g., DNA gyrase) .
  • SAR Studies : Corrogate substituent effects (e.g., bromine’s steric vs. electronic contributions) using MIC assays and molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.